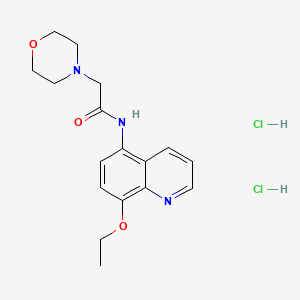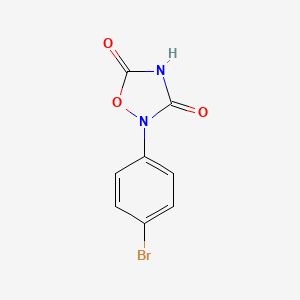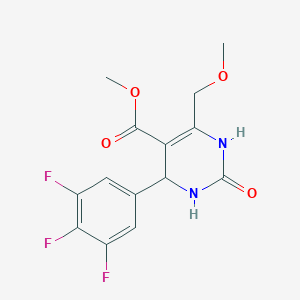
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a trifluorophenyl group and a tetrahydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a trifluorophenyl ketone with a urea derivative under acidic conditions to form the tetrahydropyrimidine ring. This is followed by esterification to introduce the methoxymethyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce an amine group, resulting in a new derivative with potentially different properties.
Aplicaciones Científicas De Investigación
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group is known to enhance binding affinity to certain proteins, potentially leading to inhibition or activation of biological pathways. The tetrahydropyrimidine ring can also interact with nucleic acids, influencing gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-(methoxymethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
Ethyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an ethyl ester group, which can affect its solubility and reactivity.
Methyl 6-(methoxymethyl)-2-oxo-4-(2,4,6-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Different positioning of the fluorine atoms on the phenyl ring, leading to variations in electronic properties and reactivity.
Uniqueness
The presence of the 3,4,5-trifluorophenyl group in Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique compared to other similar compounds. This specific arrangement of fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.
Propiedades
Número CAS |
252002-09-8 |
|---|---|
Fórmula molecular |
C14H13F3N2O4 |
Peso molecular |
330.26 g/mol |
Nombre IUPAC |
methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13F3N2O4/c1-22-5-9-10(13(20)23-2)12(19-14(21)18-9)6-3-7(15)11(17)8(16)4-6/h3-4,12H,5H2,1-2H3,(H2,18,19,21) |
Clave InChI |
MSDPSKYEIOWDTE-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)F)F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


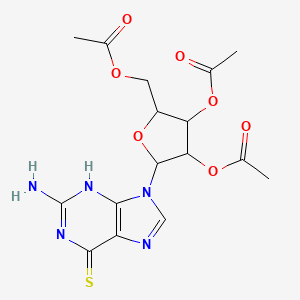
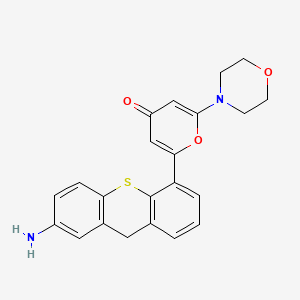
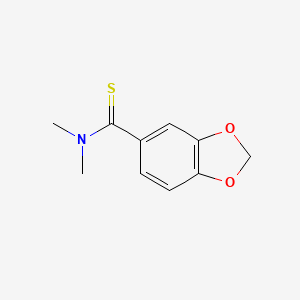
![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate](/img/structure/B14147079.png)
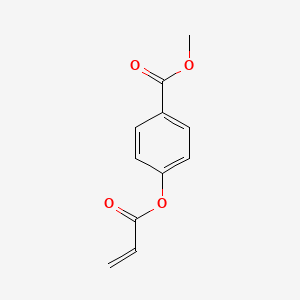
![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)

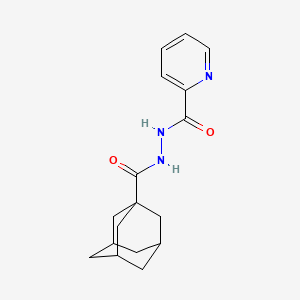
![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
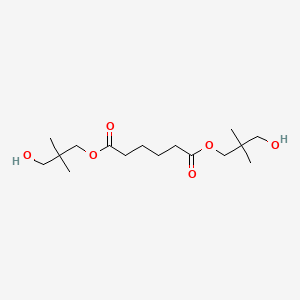
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
